(R)-2-Methylbutanoyl Chloride
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Overview
Description
®-2-Methylbutanoyl Chloride is an organic compound with the molecular formula C5H9ClO. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is particularly important in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Methylbutanoyl Chloride can be synthesized through various methods. One common method involves the reaction of ®-2-Methylbutanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, producing ®-2-Methylbutanoyl Chloride along with sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods
In industrial settings, ®-2-Methylbutanoyl Chloride is often produced using phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These methods are preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
®-2-Methylbutanoyl Chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or water.
Hydrolysis: Reaction with water to form ®-2-Methylbutanoic acid and hydrochloric acid.
Reduction: Reaction with reducing agents to form ®-2-Methylbutanol.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of ®-2-Methylbutanoyl Chloride from ®-2-Methylbutanoic acid.
Phosphorus Trichloride (PCl3) and Phosphorus Pentachloride (PCl5): Used in industrial production.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
®-2-Methylbutanoic Acid: Formed through hydrolysis.
®-2-Methylbutanol: Formed through reduction.
Scientific Research Applications
®-2-Methylbutanoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Employed in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of ®-2-Methylbutanoyl Chloride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, where the chlorine atom is replaced by the nucleophile, forming a new compound. This reaction is facilitated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methylbutanoyl Chloride: The enantiomer of ®-2-Methylbutanoyl Chloride.
2-Methylpropanoyl Chloride: A structural isomer with a different arrangement of atoms.
Butanoyl Chloride: A similar compound with a different alkyl group.
Uniqueness
®-2-Methylbutanoyl Chloride is unique due to its specific stereochemistry, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other enantioselective processes .
Properties
Molecular Formula |
C5H9ClO |
---|---|
Molecular Weight |
120.58 g/mol |
IUPAC Name |
(2R)-2-methylbutanoyl chloride |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1 |
InChI Key |
XRPVXVRWIDOORM-SCSAIBSYSA-N |
Isomeric SMILES |
CC[C@@H](C)C(=O)Cl |
Canonical SMILES |
CCC(C)C(=O)Cl |
Origin of Product |
United States |
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